Bicyclo[3.1.1]heptan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.1.1]heptan-3-amine is a compound with a unique bicyclic structure, characterized by a seven-membered ring fused with a three-membered ring. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for meta-substituted arenes, which can improve metabolic stability and lipophilicity in drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]heptan-3-amine can be synthesized through various methods. One notable approach involves the ring-opening reactions of [3.1.1]propellane, which can be achieved through anionic methods . Another method includes the formal (3 + 2) cycloaddition strategies of bicyclo[1.1.0]butanes . Additionally, the compound can be prepared by double alkylation of cyclohexane 1,3-diesters with diiodomethane .
Industrial Production Methods
Industrial production of this compound often involves the use of photocatalytic Minisci-like conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method is advantageous as it avoids the need for an external oxidant and employs an organic photocatalyst instead of an expensive metal catalyst .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptan-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Bicyclo[3.1.1]heptan-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the structure and function of meta-substituted arenes in biologically active molecules . This mimicry can lead to improved metabolic stability and lipophilicity, enhancing the overall efficacy of the drug candidates .
Comparison with Similar Compounds
Bicyclo[3.1.1]heptan-3-amine can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.2]octane: A larger bicyclic compound with a different ring size.
3-Azabicyclo[3.1.1]heptane: A nitrogen-containing analog of this compound.
The uniqueness of this compound lies in its specific ring structure and its ability to act as a bioisostere for meta-substituted arenes, which is not commonly observed in other similar compounds .
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
bicyclo[3.1.1]heptan-3-amine |
InChI |
InChI=1S/C7H13N/c8-7-3-5-1-6(2-5)4-7/h5-7H,1-4,8H2 |
InChI Key |
HFUFZENWUXYUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.